

# Technical Guide: 2-Ethoxy-4-ethynyl-1-fluorobenzene

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## Compound of Interest

Compound Name: 2-Ethoxy-4-ethynyl-1-fluorobenzene

Cat. No.: B8170550

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## Executive Summary

**2-Ethoxy-4-ethynyl-1-fluorobenzene** (CAS 2741317-83-7) is a specialized fluorinated aryl alkyne intermediate used primarily in the synthesis of pharmaceutical candidates.<sup>[1][2][3][4][5]</sup> It serves as a critical "click-ready" building block for constructing biaryl systems, triazoles, and complex heterocycles found in modern medicinal chemistry, particularly in the development of metabotropic glutamate receptor (mGluR) modulators and kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound, including its verified chemical identity, a rigorous self-validating synthesis protocol starting from commercially available precursors, and its downstream applications in drug discovery.

## Chemical Identity & Properties

The precise structural characterization of this compound is defined by the specific substitution pattern on the benzene ring: a fluorine atom at position 1, an ethoxy group at position 2, and a terminal ethynyl group at position 4.

Property	Specification
Chemical Name	2-Ethoxy-4-ethynyl-1-fluorobenzene
CAS Number	2741317-83-7
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO
Molecular Weight	164.18 g/mol
SMILES	CCOC1=C(F)C=CC(C#C)=C1
InChI Key	Derived from structure
Appearance	Pale yellow to colorless oil / Low-melting solid
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Precursor CAS	900174-64-3 (4-Bromo-2-ethoxy-1-fluorobenzene)

## Synthesis & Manufacturing Protocol

Core Directive: Due to the potential instability of terminal alkynes over long-term storage, the most reliable method for obtaining high-purity **2-Ethoxy-4-ethynyl-1-fluorobenzene** is de novo synthesis via Sonogashira coupling followed by desilylation.

## Retrosynthetic Analysis

The most robust route utilizes 4-Bromo-2-ethoxy-1-fluorobenzene (CAS 900174-64-3) as the starting material.<sup>[6]</sup> The synthesis proceeds through a TMS-protected intermediate to prevent polymerization and ensure regioselectivity.

## Step-by-Step Synthesis Workflow

### Step 1: Sonogashira Coupling (TMS Protection)

- Reagents: 4-Bromo-2-ethoxy-1-fluorobenzene (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.2 eq), Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (3-5 mol%), CuI (1-2 mol%), Triethylamine (TEA) or Diethylamine (DEA).

- Solvent: Anhydrous THF or DMF.
- Conditions: Inert atmosphere (N<sub>2</sub>/Ar), 60-80°C, 4-12 hours.
- Mechanism: Oxidative addition of Pd into the C-Br bond, transmetallation with the copper acetylide, and reductive elimination to form the C-C bond.

## Step 2: Desilylation (Deprotection)

- Reagents: Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq) or Tetrabutylammonium fluoride (TBAF).
- Solvent: Methanol (MeOH) or THF.
- Conditions: Ambient temperature (20-25°C), 1-2 hours.
- Purification: Aqueous workup followed by silica gel column chromatography (Hexanes/EtOAc gradient).

## Synthesis Logic Diagram

The following diagram illustrates the validated workflow, ensuring process integrity from precursor to final product.



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Caption: Figure 1. Two-step synthesis route from commercially available aryl bromide to the target terminal alkyne.

## Applications in Drug Discovery

This compound is a high-value motif in medicinal chemistry, specifically for "Fragment-Based Drug Discovery" (FBDD). The combination of the ethoxy group (lipophilicity/solubility), the fluorine atom (metabolic stability/binding affinity), and the alkyne (reactivity) makes it a versatile scaffold.

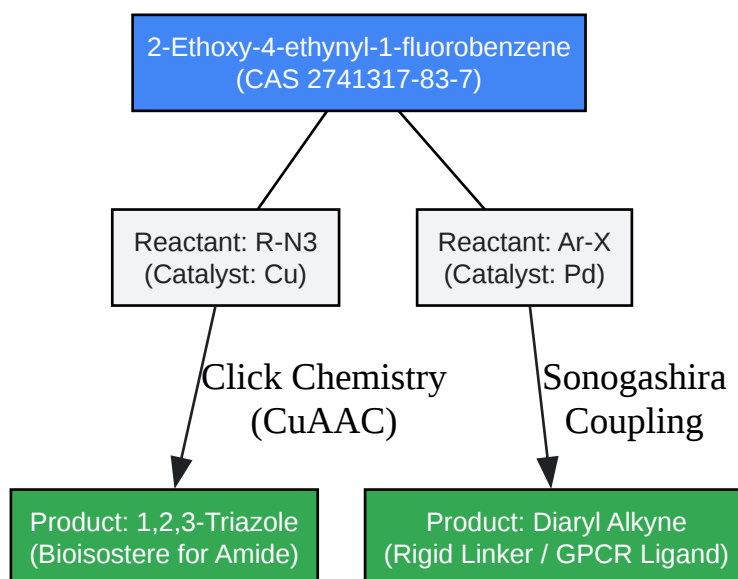
## Key Reaction Pathways

- CuAAC Click Chemistry: Reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is widely used to link this pharmacophore to other bioactive moieties.
- Sonogashira Coupling: Can be coupled with a second aryl halide to form diaryl ethynes, a common scaffold in GPCR modulators.
- Heterocycle Synthesis: Precursor for isoxazoles and pyrazoles via 1,3-dipolar cycloaddition.

## Therapeutic Relevance

- mGluR5 Antagonists: The 3-fluoro-4-alkoxyphenyl motif is structurally homologous to fragments found in negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5, investigated for anxiety and Fragile X syndrome.
- Kinase Inhibitors: Used to introduce rigid acetylene linkers into the ATP-binding pocket of kinase enzymes.

## Application Workflow Diagram



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Caption: Figure 2. Primary divergent synthetic applications in medicinal chemistry.

## Analytical Specifications & Validation

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

### NMR Characterization (Predicted)

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  1.45 (t, 3H): Methyl protons of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ).
  - $\delta$  3.05 (s, 1H): Acetylenic proton ( $\text{C}\equiv\text{C}-\text{H}$ ). Diagnostic peak.
  - $\delta$  4.10 (q, 2H): Methylene protons of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ).
  - $\delta$  6.90 - 7.20 (m, 3H): Aromatic protons. The coupling pattern will reflect the 1,2,4-substitution (d, dd).

### Infrared Spectroscopy (IR)

- $\text{C}\equiv\text{C}$  Stretch: Weak to medium band at  $2100\text{--}2150\text{ cm}^{-1}$ .
- $\equiv\text{C}-\text{H}$  Stretch: Sharp, strong band at  $\sim 3300\text{ cm}^{-1}$ . Critical for confirming deprotection.

### Safety & Handling

- Stability: Terminal acetylenes can polymerize or decompose upon prolonged exposure to light and air. Store at  $-20^\circ\text{C}$  under an inert atmosphere (Argon/Nitrogen).
- Hazards: Irritant to eyes, respiratory system, and skin.
- Precaution: Avoid contact with heavy metals (Ag, Cu) in the absence of ligands, as acetylides can be explosive.

### References

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